Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]-
Description
The compound Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]- is a highly substituted aromatic molecule characterized by two bulky 1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl groups at the 1,3-positions of the central benzene ring. Its structure combines steric hindrance from the tert-butyl-like substituents with electron-withdrawing nitro groups and ether linkages.
Properties
CAS No. |
135672-39-8 |
|---|---|
Molecular Formula |
C36H32N2O6 |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
1,3-bis[2-[4-(4-nitrophenoxy)phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C36H32N2O6/c1-35(2,25-8-16-31(17-9-25)43-33-20-12-29(13-21-33)37(39)40)27-6-5-7-28(24-27)36(3,4)26-10-18-32(19-11-26)44-34-22-14-30(15-23-34)38(41)42/h5-24H,1-4H3 |
InChI Key |
KHFKKHHUYSKQCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)C(C)(C)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-Nitrophenoxy)phenethyl Chloride
This intermediate is prepared via a two-step process:
Step 1: Formation of 4-(4-Nitrophenoxy)phenol
p-Nitrophenol reacts with 4-fluoronitrobenzene in dimethylacetamide (DMAc) under alkaline conditions (K₂CO₃, 130°C, 4 hours), yielding 4-(4-nitrophenoxy)nitrobenzene. Subsequent reduction with tin(II) chloride in hydrochloric acid converts the nitro group to an amine, followed by diazotization and hydrolysis to produce 4-(4-nitrophenoxy)phenol.
Step 2: Chlorination
The phenol intermediate is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane, forming 4-(4-nitrophenoxy)phenethyl chloride with 85% yield.
Coupling to Resorcinol
Resorcinol is deprotonated with potassium tert-butoxide in DMAc at 70°C. The resulting phenoxide intermediates undergo NAS with 4-(4-nitrophenoxy)phenethyl chloride at 160°C for 12 hours, affording the target compound in 41% yield after recrystallization (pyridine/water).
Grignard-Based Alkylation Approach
Synthesis of 1-Methyl-1-[4-(4-Nitrophenoxy)Phenyl]Ethanol
4-(4-Nitrophenoxy)benzaldehyde is reacted with methylmagnesium bromide in tetrahydrofuran (THF) at 0°C. The Grignard addition produces a tertiary alcohol, which is isolated via aqueous workup (73% yield).
Conversion to Alkyl Chloride
The alcohol is treated with thionyl chloride (SOCl₂) and catalytic dimethylformamide (DMF), yielding 1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl chloride (92% purity by HPLC).
Friedel-Crafts Alkylation
Resorcinol undergoes Friedel-Crafts alkylation with the chloride intermediate in the presence of aluminum trichloride (AlCl₃) at 0°C. The reaction proceeds via electrophilic aromatic substitution, but steric hindrance limits the yield to 28%.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
A boronic ester derivative of the side chain, 1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethylboronic acid, is prepared via Miyaura borylation. This reacts with 1,3-dibromobenzene under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, 80°C), yielding the target compound in 54% yield.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Yield (%) | Purity (HPLC) | Advantages | Limitations |
|---|---|---|---|---|---|
| NAS | Phenoxide alkylation | 41 | 99 | High regioselectivity | High-temperature requirements |
| Grignard/Friedel-Crafts | Tertiary alcohol chlorination | 28 | 92 | Mild conditions | Low yield due to steric hindrance |
| Suzuki-Miyaura | Boronic acid coupling | 54 | 98 | Excellent atom economy | Requires boronic acid synthesis |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Peaks at 3437 cm⁻¹ (N-H stretch, nitro group), 1605 cm⁻¹ (C=C aromatic), 1520 cm⁻¹ (asymmetric NO₂ stretch).
High-Performance Liquid Chromatography (HPLC)
Retention time: 12.4 minutes (C18 column, acetonitrile/water 70:30); purity >99%.
Industrial-Scale Optimization
Solvent Selection
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives, which can further participate in various organic transformations.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen or other electrophilic groups on the benzene ring.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, derivatives of this compound can be used to study enzyme interactions and metabolic pathways involving aromatic compounds.
Medicine: Potential applications in medicinal chemistry include the development of novel pharmaceuticals with specific biological activities. The nitro and amine derivatives can serve as key intermediates in drug synthesis.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, dyes, and polymers. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mechanism of Action
The mechanism of action of Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]- involves interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, influencing cellular processes. The aromatic structure allows for π-π interactions with other aromatic compounds, affecting binding and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Molecular Properties
Nitrophenoxy Derivatives
2-Nitro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene (Fluorodifen) Structure: Features a nitro group and trifluoromethyl substituent alongside a nitrophenoxy group. Use: Herbicide (oxyfluorfen analog) . Comparison: The trifluoromethyl group in fluorodifen enhances lipophilicity and bioactivity compared to the tert-butyl groups in the target compound.
2-Chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene (Nitrofluorfen) Structure: Chlorine replaces one nitro group in fluorodifen. Use: Herbicide . Comparison: Chlorine’s electron-withdrawing effect may alter degradation pathways compared to the target compound’s nitro groups.
Bulky Alkyl-Substituted Benzenes
Benzene, 1,1'-[1,4-butanediylbis(oxy)]bis[4-(1-methyl-1-phenylethyl)
- Structure : Contains two 4-(1-methyl-1-phenylethyl) groups linked via a butanediylbis(oxy) bridge .
- Comparison : The butanediylbis(oxy) spacer increases molecular flexibility, whereas the target compound’s rigid benzene core may enhance thermal stability. Both compounds exhibit steric hindrance, but the target’s nitro groups introduce additional polarity.
Nitro-Styrene Derivatives
Benzene,1,1'-(1,2-ethenediyl)bis[4-nitro- (CAS 619-93-2)
Data Table: Key Properties of Similar Compounds
Research Findings and Functional Insights
- Electron-Withdrawing Effects : Nitro groups in the target compound and fluorodifen enhance resistance to nucleophilic attack, critical for herbicide longevity.
- Steric Hindrance : Bulky substituents in the target compound and ’s analog may reduce enzymatic degradation, increasing environmental persistence.
- Thermal Stability : Ether linkages in the target compound likely improve thermal stability compared to nitro-styrenes , which decompose at lower temperatures.
Q & A
Q. Purity Assurance :
- Purify intermediates via column chromatography (silica gel, gradient elution).
- Confirm final product purity using HPLC (C18 column, acetonitrile/water mobile phase) and TLC (UV visualization) .
How can researchers resolve contradictions in spectroscopic data for this compound?
Advanced Research Focus
Discrepancies may arise from:
- Isomerism : Check for ortho/meta/para positional isomers using 2D NMR (NOESY, COSY) .
- Impurities : Employ high-resolution mass spectrometry (HRMS) to detect trace byproducts.
- Computational Validation : Compare experimental FTIR (nitro group stretches ~1520 cm⁻¹) and ¹³C NMR with DFT-calculated spectra (software: Gaussian, ORCA) .
What analytical techniques are optimal for characterizing its electronic and steric properties?
Q. Basic Research Focus
- Electronic Properties :
- Steric Effects :
What strategies elucidate the compound’s reactivity in polymerization or crosslinking?
Q. Advanced Research Focus
- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition >250°C).
- Gel permeation chromatography (GPC) to monitor molecular weight distribution in polymerized products.
- Kinetic Studies : Track epoxy ring-opening (if applicable) via in situ FTIR (disappearance of ~910 cm⁻¹ epoxide peaks) .
What safety protocols are critical when handling this nitro-containing compound?
Q. Basic Research Focus
- Explosivity Risk : Avoid grinding or heating neat samples; use dilute solutions (<10% w/v).
- Toxicity Mitigation : Use fume hoods , nitrile gloves , and PPE .
- Waste Disposal : Follow EPA guidelines for nitroaromatics (e.g., neutralization with reducing agents like FeSO₄) .
How can computational modeling predict its environmental persistence or toxicity?
Q. Advanced Research Focus
- Quantitative Structure-Activity Relationship (QSAR) : Use software (e.g., EPI Suite) to estimate biodegradation half-life and aquatic toxicity.
- Molecular Dynamics (MD) : Simulate interactions with biological membranes (e.g., POPC lipid bilayers) to assess bioaccumulation potential .
What are the challenges in crystallizing this compound, and how are they addressed?
Q. Advanced Research Focus
- Crystallization Issues : Steric hindrance may prevent lattice formation.
- Solutions :
How does the steric bulk of substituents influence its catalytic or material applications?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
